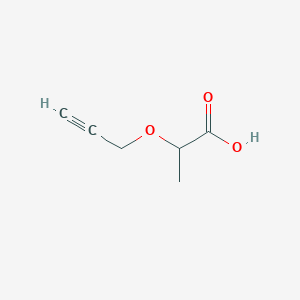![molecular formula C27H26N8O2 B2792340 5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 1170371-25-1](/img/structure/B2792340.png)
5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound with potential applications in medicinal chemistry. It is characterized by its unique structural composition, which includes a combination of phenyl, piperazine, pyrazolo[3,4-d]pyrimidine, and isoxazole moieties.
作用機序
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound has been shown to be a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cognition functions . This is particularly relevant in conditions such as Alzheimer’s disease, where there is a deficiency in acetylcholine .
Result of Action
The result of the compound’s action is an enhancement of cholinergic neurotransmission, which can potentially alleviate symptoms of cognitive decline and memory impairment, particularly in conditions like Alzheimer’s disease .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound supports combustion and decomposes to yield toxic fumes of NOx Therefore, it’s important to handle and store the compound properly to ensure its stability and effectiveness
準備方法
Synthetic Routes and Reaction Conditions:
The preparation of 5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide typically involves a multi-step synthetic route. The process may begin with the synthesis of intermediate compounds, such as 4-phenylpiperazine and pyrazolo[3,4-d]pyrimidine derivatives. These intermediates are then coupled under specific reaction conditions, often involving the use of coupling reagents, solvents, and catalysts.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound would be optimized for scalability. This could involve the use of continuous flow reactors, which enhance reaction efficiency and yield. Key considerations would include cost-effectiveness, environmental impact, and safety protocols.
化学反応の分析
Types of Reactions:
5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: : This can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly on the phenyl rings.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide (H₂O₂) in acetic acid.
Reduction: : Sodium borohydride (NaBH₄) in ethanol.
Substitution: : Halogenated solvents and bases like potassium carbonate (K₂CO₃).
Major Products:
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a biochemical probe.
Medicine: : Explored for its therapeutic potential in treating diseases, particularly in the field of oncology and neurology.
Industry: : Utilized in the development of advanced materials and chemical sensors.
類似化合物との比較
5-phenylisoxazole-3-carboxamide: : Shares the isoxazole and phenyl moieties but lacks the piperazine and pyrazolo[3,4-d]pyrimidine units.
N-phenylpiperazine derivatives: : Possess the piperazine and phenyl elements but differ in other structural components.
Uniqueness:
5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide stands out due to its multi-functional structural framework, which enhances its binding affinity and selectivity for diverse biological targets, making it a versatile compound in scientific research.
特性
IUPAC Name |
5-phenyl-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N8O2/c36-27(23-17-24(37-32-23)20-7-3-1-4-8-20)28-11-12-35-26-22(18-31-35)25(29-19-30-26)34-15-13-33(14-16-34)21-9-5-2-6-10-21/h1-10,17-19H,11-16H2,(H,28,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCZOYRFRMDVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=NOC(=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B2792266.png)
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2792269.png)
![3-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2792271.png)
![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl N,N-dimethylcarbamate](/img/structure/B2792273.png)


![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2792276.png)

![N-(2-methoxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2792280.png)
